molecular formula C24H27ClN4O4 B10862913 N-(4-chlorophenyl)-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarboxamide

Cat. No.: B10862913
M. Wt: 470.9 g/mol
InChI Key: MSOOGXCEPFIKGH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a pyrazinecarboxamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl and furan intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the pyrazinecarboxamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(4-CHLOROPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
  • N-(4-METHOXYPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-4-[2-({[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27ClN4O4

Molecular Weight

470.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C24H27ClN4O4/c25-18-3-5-19(6-4-18)27-24(32)29-11-9-28(10-12-29)8-7-26-16-20-21(30)14-17(15-22(20)31)23-2-1-13-33-23/h1-6,13,16-17,30H,7-12,14-15H2,(H,27,32)

InChI Key

MSOOGXCEPFIKGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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